4-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid
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Overview
Description
4-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and an isopropyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Isopropyl-Substituted Phenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the phenyl group is alkylated with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetylation: The thiazole ring is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Formation of the Benzoic Acid Moiety: The benzoic acid moiety can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated benzoic acid in the presence of a palladium catalyst.
Final Coupling: The final step involves the coupling of the acetylated thiazole with the benzoic acid derivative through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for certain steps, automated purification systems, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in the acetyl moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones at the benzylic position.
Reduction: Formation of alcohols from the reduction of carbonyl groups.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzoic acid moiety may play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-{[({2-[4-(Methyl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid
- 4-{[({2-[4-(Ethyl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid
Uniqueness
4-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can result in different biological activities and chemical reactivity compared to its methyl and ethyl analogs.
Properties
Molecular Formula |
C22H22N2O3S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-[[[2-[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C22H22N2O3S/c1-14(2)16-7-9-17(10-8-16)21-24-19(13-28-21)11-20(25)23-12-15-3-5-18(6-4-15)22(26)27/h3-10,13-14H,11-12H2,1-2H3,(H,23,25)(H,26,27) |
InChI Key |
KGLYYSUTDLEESO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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